(6-Chloro-2-fluoropyridin-3-yl)methanol
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Overview
Description
(6-Chloro-2-fluoropyridin-3-yl)methanol: is an organic compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol . This compound is characterized by a pyridine ring substituted with chlorine and fluorine atoms at the 6 and 2 positions, respectively, and a methanol group at the 3 position. It appears as a gray to pale-yellow solid or liquid .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been widely used in the synthesis of various biologically active compounds . They are known for their interesting and unusual physical, chemical, and biological properties .
Mode of Action
Fluoropyridines generally exhibit reduced basicity and are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have significant molecular and cellular effects .
Action Environment
The action, efficacy, and stability of (6-Chloro-2-fluoropyridin-3-yl)methanol can be influenced by various environmental factors. For instance, it is recommended that the compound be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-6-chloropyridine with formaldehyde in the presence of a base to yield the desired product .
Industrial Production Methods: Industrial production methods for (6-Chloro-2-fluoropyridin-3-yl)methanol are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Chloro-2-fluoropyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Formation of (6-Chloro-2-fluoropyridin-3-yl)aldehyde or (6-Chloro-2-fluoropyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-Chloro-2-fluoropyridin-3-yl)amine or (6-Chloro-2-fluoropyridin-3-yl)alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (6-Chloro-2-fluoropyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a probe in biochemical assays .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials .
Comparison with Similar Compounds
- (6-Chloro-2-pyridinyl)methanol
- (6-Fluoropyridin-3-yl)methanol
- (6-Chloro-3-fluoropyridin-2-yl)methanol
Uniqueness: (6-Chloro-2-fluoropyridin-3-yl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This unique substitution pattern can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(6-chloro-2-fluoropyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSPCHCQVHEEMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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